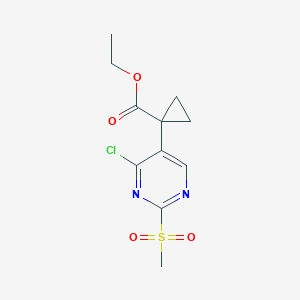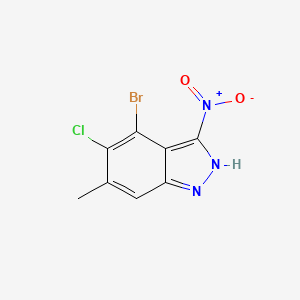
4-Bromo-5-chloro-6-methyl-3-nitro-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-chloro-6-methyl-3-nitro-1H-indazole is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-chloro-6-methyl-3-nitro-1H-indazole typically involves multiple steps:
Nitration: Starting from 1-bromo-2-chloro-4-methylbenzene, nitration is carried out to introduce the nitro group.
Reduction: The nitro group is then reduced to form the corresponding amine.
Cyclization: Finally, cyclization is achieved to form the indazole ring.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar multi-step synthetic routes with optimizations for scale, yield, and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group.
Reduction: The nitro group can be reduced to an amine.
Substitution: Halogen atoms (bromo and chloro) can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted indazoles with various functional groups.
Applications De Recherche Scientifique
4-Bromo-5-chloro-6-methyl-3-nitro-1H-indazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmacophore in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The exact mechanism of action for 4-Bromo-5-chloro-6-methyl-3-nitro-1H-indazole depends on its specific application. Generally, indazole derivatives exert their effects by interacting with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For instance, some indazole derivatives are known to inhibit specific kinases involved in cancer cell proliferation .
Comparaison Avec Des Composés Similaires
- 4-Bromo-3-chloro-5-nitro-1H-indazole
- 6-Bromo-5-chloro-1H-indazole
Comparison: 4-Bromo-5-chloro-6-methyl-3-nitro-1H-indazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and efficacy in various applications .
Propriétés
Formule moléculaire |
C8H5BrClN3O2 |
|---|---|
Poids moléculaire |
290.50 g/mol |
Nom IUPAC |
4-bromo-5-chloro-6-methyl-3-nitro-2H-indazole |
InChI |
InChI=1S/C8H5BrClN3O2/c1-3-2-4-5(6(9)7(3)10)8(12-11-4)13(14)15/h2H,1H3,(H,11,12) |
Clé InChI |
MLEKOFHRXPVZPQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=NNC(=C2C(=C1Cl)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Butoxy-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B13920414.png)
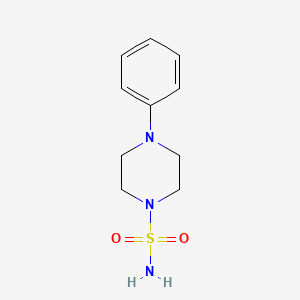
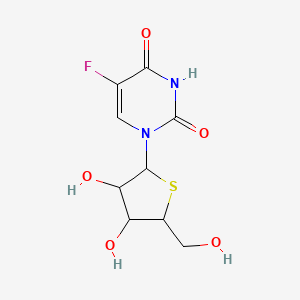
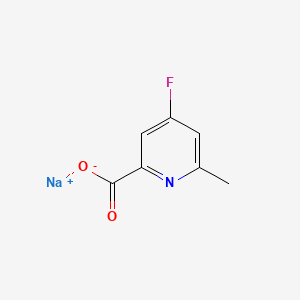
![methyl 2-[(2R)-piperazin-2-yl]acetate;dihydrochloride](/img/structure/B13920432.png)
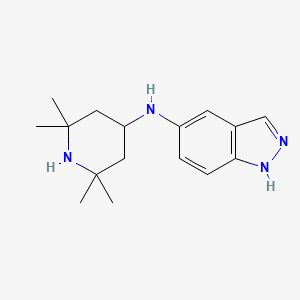
![Tert-butyl 4-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13920442.png)

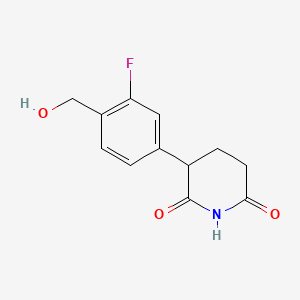
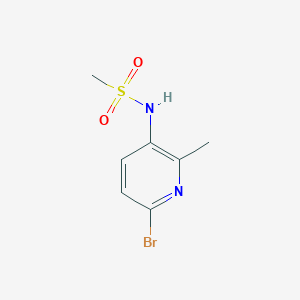
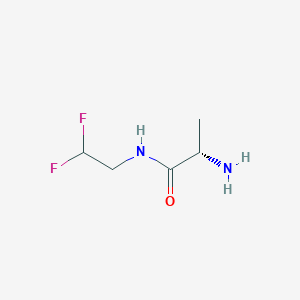
![N-[3-(3-methyl-4-nitrophenoxy)propyl]urea](/img/structure/B13920482.png)
